![molecular formula C8H13NOS B3000035 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine CAS No. 1251110-39-0](/img/structure/B3000035.png)
2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine
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Description
2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine, also known as 2-Thiopheneethylamine, is an aromatic amine . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Synthesis Analysis
The synthesis of 2-Thiopheneethylamine involves several steps . Initially, N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde. This then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. The 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine is represented by the formula C8H13NOS . The molecular weight is 171.26 .Chemical Reactions Analysis
2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis
2-Thiopheneethylamine is a liquid at room temperature . It has a refractive index of 1.551 (lit.) and a density of 1.087 g/mL at 25 °C (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) .Safety and Hazards
2-Thiopheneethylamine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It causes severe skin burns and eye damage . Safety measures include rinsing the mouth if swallowed and not inducing vomiting. Protective gloves, clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
2-ethoxy-2-thiophen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-10-7(6-9)8-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQGXLKVGQJUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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